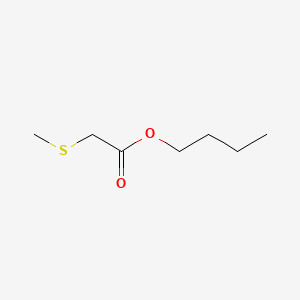
Butyl (methylthio)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butyl 2-(methylsulfanyl)acetate is a carboxylic ester obtained by the formal condensation of the carboxy group of (methylthio)acetic acid with butan-1-ol. It has a role as a metabolite. It is a carboxylic ester and a methyl sulfide. It derives from a (methylthio)acetic acid.
Scientific Research Applications
Gas Phase Elimination Reactions : Research by Chuchani, Martín, and Dominguez (1987) explored the gas phase elimination of 4-(methylthio)-1-butyl acetate. They found that the reaction is homogeneous, unimolecular, and follows a first-order rate law, suggesting potential applications in chemical synthesis processes under specific conditions (Chuchani, Martín, & Dominguez, 1987).
Synthesis of o-Aminophenylacetates : Johnson and Aristoff (1990) developed a procedure for synthesizing o-aminophenylacetates, utilizing tert-butyl ester of (methylthio) acetic acid. This indicates its use in complex organic syntheses (Johnson & Aristoff, 1990).
Butyl Acetate Production : Luyben (2011) described the production of butyl acetate, involving the reaction of methyl acetate with butanol. This research highlights its role in industrial processes, particularly in the synthesis of solvents used in various industries (Luyben, 2011).
Catalysis in Acetalization and Thioacetalization : A study by Gupta et al. (2007) used 1-Butyl-3-methylimidazolium hydrogen sulfate for the acetalization/thioacetalization of carbonyl compounds, demonstrating the catalytic applications of related compounds in organic chemistry (Gupta, Sonu, Kad, & Singh, 2007).
Study of Sol-Gel Transitions : The research by Fang, Brown, and Koňák (1991) on the poly(methyl methacrylate)/butyl acetate system using quasielastic light scattering spectroscopy provides insights into the critical dynamical behavior near the sol-gel transition, useful in material science (Fang, Brown, & Koňák, 1991).
Polysulfide Derivatives Research : Duan et al. (2002) identified new sulfide derivatives from Ferula foetida, including compounds related to butyl (methylthio)acetate, expanding knowledge in natural product chemistry and potential pharmaceutical applications (Duan et al., 2002).
Acetate Technology in Reactive Distillation : Research by Scala, Götze, and Moritz (2002) on acetate technology using reactive distillation highlights its application in synthesizing solvents like ethyl and butyl acetate (Scala, Götze, & Moritz, 2002).
Branched-Chain Ester Production : Yuan, Mishra, and Ching (2016) focused on engineering Saccharomyces cerevisiae for high-level production of branched-chain esters, demonstrating its biotechnological applications (Yuan, Mishra, & Ching, 2016).
properties
CAS RN |
67746-25-2 |
|---|---|
Product Name |
Butyl (methylthio)acetate |
Molecular Formula |
C7H14O2S |
Molecular Weight |
162.25 g/mol |
IUPAC Name |
butyl 2-methylsulfanylacetate |
InChI |
InChI=1S/C7H14O2S/c1-3-4-5-9-7(8)6-10-2/h3-6H2,1-2H3 |
InChI Key |
QXJSYAFLDDZIQI-UHFFFAOYSA-N |
SMILES |
CCCCOC(=O)CSC |
Canonical SMILES |
CCCCOC(=O)CSC |
Other CAS RN |
67746-25-2 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Naphtho[2,3-b]furan-2(3H)-one, decahydro-7-hydroxy-8a-methyl-3,5-dimethylene-](/img/structure/B1200164.png)
![[(2R)-3-[[(2R)-1-[[(2S,5S,8S,11R,12S,15S,18S,21R)-15-[3-(diaminomethylideneamino)propyl]-21-hydroxy-5-[(4-hydroxyphenyl)methyl]-4,11-dimethyl-2-(2-methylpropyl)-3,6,9,13,16,22-hexaoxo-8-propan-2-yl-10-oxa-1,4,7,14,17-pentazabicyclo[16.3.1]docosan-12-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-hydroxy-3-oxopropyl] hydrogen sulfate](/img/structure/B1200165.png)
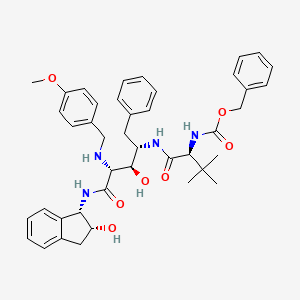

![methyl N-[(2S)-1-[[(2S,3S)-3-hydroxy-4-[[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-[[4-(2-methyltetrazol-5-yl)phenyl]methyl]amino]-1-phenylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate](/img/structure/B1200170.png)
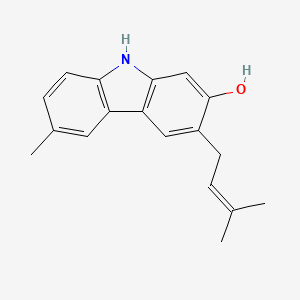

![8-[(2R)-2,3-dihydroxy-3-methylbutyl]-7-methoxychromen-2-one](/img/structure/B1200175.png)
![3-[(4-Hydroxyphenyl)methyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1200176.png)
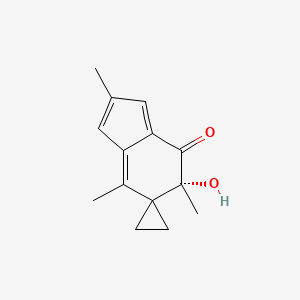
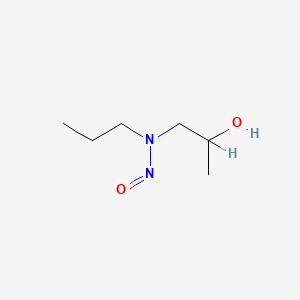

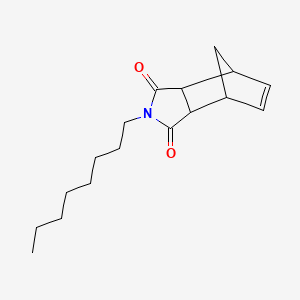
![[2-(9-Chloro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl)-2-oxoethyl] 4-(acetamidomethyl)cyclohexane-1-carboxylate](/img/structure/B1200184.png)